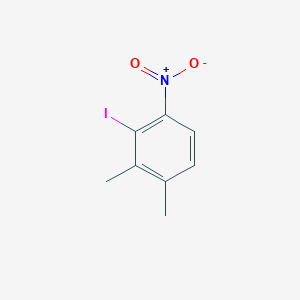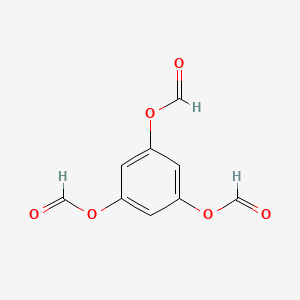
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid): is a complex organic compound featuring a triazine core with three benzene rings, each substituted with a phosphonic acid group. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) typically involves the reaction of 1,3,5-triazine derivatives with benzene derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The process involves multiple steps, including the preparation of intermediates, purification, and final phosphorylation .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazine core, potentially forming amine derivatives.
Substitution: The benzene rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and covalent organic frameworks (COFs). Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and electronic conductivity .
Biology and Medicine: In biological research, the compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules. Its phosphonic acid groups facilitate binding to biological targets, making it a candidate for therapeutic applications .
Industry: Industrially, ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) is used in the production of flame retardants, corrosion inhibitors, and as a component in advanced coatings and adhesives .
Wirkmechanismus
The compound exerts its effects primarily through its phosphonic acid groups, which can form strong hydrogen bonds and coordinate with metal ions. This coordination ability is crucial in applications such as catalysis and material science. The triazine core provides a stable scaffold, while the benzene rings enhance the compound’s electronic properties .
Vergleich Mit ähnlichen Verbindungen
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: This compound features a triazine core with three aniline groups, offering different reactivity and applications.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Similar in structure but with formyl groups instead of phosphonic acid groups, leading to different chemical behavior and uses.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid: This compound has carboxylic acid groups, which provide different binding properties and applications.
Uniqueness: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) is unique due to its combination of a triazine core, benzene rings, and phosphonic acid groups. This structure imparts a balance of stability, reactivity, and binding properties, making it versatile for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
[4-[4,6-bis(4-phosphonophenyl)-1,3,5-triazin-2-yl]phenyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N3O9P3/c25-34(26,27)16-7-1-13(2-8-16)19-22-20(14-3-9-17(10-4-14)35(28,29)30)24-21(23-19)15-5-11-18(12-6-15)36(31,32)33/h1-12H,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSQZSALRXQAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N3O9P3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B8227402.png)




![8-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8227437.png)
![2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine](/img/structure/B8227442.png)







